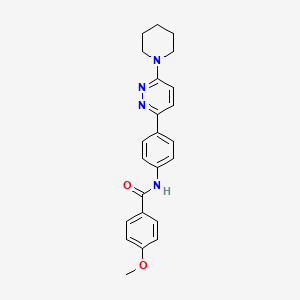

4-methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Description

4-Methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a pyridazine ring substituted with a piperidin-1-yl group.

Properties

IUPAC Name |

4-methoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c1-29-20-11-7-18(8-12-20)23(28)24-19-9-5-17(6-10-19)21-13-14-22(26-25-21)27-15-3-2-4-16-27/h5-14H,2-4,15-16H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBRXHXDIRZMQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps:

-

Formation of the Piperidinyl-Pyridazinyl Intermediate

Starting Materials: 3-chloropyridazine and piperidine.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

-

Coupling with 4-Aminophenyl Methoxybenzoate

Starting Materials: The piperidinyl-pyridazinyl intermediate and 4-aminophenyl methoxybenzoate.

Reaction Conditions: This step involves a coupling reaction facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Automated Synthesis: Using robotic systems to handle multiple reaction steps.

Purification: Employing techniques like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Conditions: Typically performed in acidic or basic aqueous solutions.

Products: Oxidation can lead to the formation of carboxylic acids or ketones depending on the site of oxidation.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

Products: Reduction can yield alcohols or amines.

-

Substitution

Reagents: Nucleophiles such as amines or thiols.

Conditions: Often carried out in polar solvents under mild to moderate temperatures.

Products: Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

Material Science: Used in the synthesis of polymers and advanced materials.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

Agriculture: Potential use as a pesticide or herbicide.

Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or neuroprotective activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structure shares key motifs with several kinase inhibitors and antiproliferative agents (Table 1).

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Piperidine vs. Piperazine: The target compound’s piperidin-1-yl group (saturated six-membered ring) contrasts with piperazine derivatives (e.g., ), which introduce a second nitrogen atom.

- Methoxy Group : The 4-methoxy substituent on the benzamide may influence electron distribution and binding affinity compared to methyl (Ponatinib) or trifluoromethyl groups (). Methoxy groups can enhance membrane permeability but may reduce metabolic stability .

- Linker Diversity : Ethynyl linkers in FGFR4 inhibitors () and Ponatinib () are associated with improved target engagement due to rigid spatial orientation, whereas the target compound’s direct pyridazine-phenyl linkage may offer conformational flexibility.

Biological Activity

Chemical Structure and Properties

4-Methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a methoxy group, a piperidine moiety, and a pyridazine ring. Its molecular formula is , with a molecular weight of approximately 388.471 g/mol. The presence of the methoxy group enhances the compound's solubility and may alter its pharmacokinetic profile, making it an interesting candidate for biological activity studies.

Biological Activity

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Compounds with similar structures have demonstrated a range of biological activities, including antibacterial, antiparasitic, and potential anticancer effects.

Antibacterial Activity

Research indicates that benzamide derivatives exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 3.12 to 12.5 μg/mL, indicating moderate to high potency compared to established antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Antiparasitic Activity

The compound's potential antiparasitic activity has also been investigated. In vitro studies have shown that derivatives with similar structural characteristics can inhibit the growth of Plasmodium species, responsible for malaria. For example, modifications in the molecular structure led to varying degrees of efficacy in reducing parasitemia in mouse models, with some compounds achieving over 30% reduction at doses around 40 mg/kg .

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors within microbial cells. The sulfonamide group present in related compounds mimics natural substrates, allowing for effective binding to active sites and modulation of biological activity. Additionally, the piperidine and pyridazine rings enhance binding affinity and specificity through multiple interaction points.

Case Studies

Several studies have focused on the optimization of similar compounds to enhance their biological profiles:

- Study on Pyrrole Benzamide Derivatives : A series of pyrrole benzamide derivatives were synthesized and evaluated for their antibacterial properties. One compound exhibited an MIC value of 3.125 μg/mL against Staphylococcus aureus, suggesting that structural modifications can lead to improved antibacterial activity .

- Antiparasitic Optimization : In a study involving dihydroquinazolinone scaffolds, researchers found that incorporating polar functional groups improved aqueous solubility while maintaining antiparasitic activity. This highlights the importance of structural optimization in enhancing drug efficacy .

Data Table: Biological Activity Comparison

Q & A

Q. Q: What are the recommended synthetic routes and critical reaction conditions for synthesizing 4-methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide?

A: The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the pyridazine core via condensation of hydrazine derivatives with diketones or via cyclization of substituted hydrazides.

- Step 2: Introduction of the piperidin-1-yl group at the 6-position of pyridazine using nucleophilic substitution with piperidine under reflux in aprotic solvents (e.g., DMF or THF) .

- Step 3: Coupling of the pyridazine intermediate with 4-methoxybenzoyl chloride via amide bond formation, often using a base like triethylamine to neutralize HCl byproducts .

Critical Conditions: - Temperature control (e.g., 80–100°C for cyclization steps).

- Solvent purity (anhydrous DMF for substitution reactions).

- Catalyst optimization (e.g., Pd-based catalysts for cross-coupling if required).

Advanced Synthesis Optimization

Q. Q: How can researchers resolve low yields during the coupling of the pyridazine intermediate with 4-methoxybenzamide?

A: Low yields often arise from steric hindrance or poor nucleophilicity. Strategies include:

- Activation of the Carboxylic Acid: Use coupling agents like HATU or EDCI to generate reactive intermediates (e.g., acyloxyphosphonium ions) for efficient amide bond formation.

- Solvent Optimization: Switch to polar aprotic solvents (e.g., DCM or acetonitrile) to enhance solubility of aromatic intermediates.

- Microwave-Assisted Synthesis: Reduce reaction time and improve homogeneity, as demonstrated in analogous pyridazine-based syntheses .

- Purification: Employ gradient column chromatography (hexane:EtOAc) to isolate the product from unreacted starting materials .

Basic Structural Characterization

Q. Q: Which spectroscopic techniques are essential for confirming the structure of this compound?

A:

- NMR Spectroscopy:

- 1H NMR identifies aromatic protons (δ 7.2–8.5 ppm for pyridazine and benzamide rings) and methoxy groups (δ ~3.8 ppm).

- 13C NMR confirms carbonyl (C=O, δ ~165 ppm) and quaternary carbons in the piperidine ring.

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z ~433.2 for C23H23N4O2) .

- X-ray Crystallography: Resolves stereochemistry and confirms piperidine-pyridazine spatial arrangement .

Advanced Data Contradiction Analysis

Q. Q: How should researchers address discrepancies between computational predictions and experimental NMR data for the piperidine ring conformation?

A:

- Dynamic Effects: Piperidine rings exhibit chair-boat interconversions, causing averaged NMR signals. Use variable-temperature NMR (e.g., 298–343 K) to "freeze" conformers and resolve splitting .

- DFT Calculations: Compare experimental coupling constants (e.g., 3JHH) with computed values using Gaussian or ORCA software to identify dominant conformers .

- Cross-Validation: Correlate with IR spectroscopy (C-N stretching at ~1,200 cm⁻¹) to confirm hybridization states .

Biological Mechanism and Target Identification

Q. Q: What methodologies are used to elucidate the compound’s biological targets and mechanisms?

A:

- Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibition of TrkA/B/C or MAPK pathways, as seen in structurally similar benzamides .

- Cellular Assays:

- Apoptosis Assays (Annexin V/PI): Quantify cell death in cancer lines (e.g., MCF-7).

- Western Blotting: Detect phosphorylation changes in signaling proteins (e.g., ERK1/2).

- Molecular Docking: Use AutoDock Vina to model interactions with ATP-binding pockets of kinases (PDB: 3HKC) .

Advanced Pharmacokinetic Profiling

Q. Q: How can researchers optimize ADME properties while maintaining potency?

A:

- LogP Optimization: Introduce polar substituents (e.g., -OH or -NH2) to reduce hydrophobicity (target LogP ~3.5) without disrupting piperidine-pyridazine interactions .

- Metabolic Stability: Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., methoxy demethylation). Block metabolism via fluorination or deuterium exchange .

- Plasma Protein Binding (PPB): Measure via equilibrium dialysis; aim for <90% binding to ensure free drug availability .

Contradictory Biological Activity Data

Q. Q: How to resolve conflicting reports on cytotoxicity in different cancer cell lines?

A:

- Cell Line-Specific Factors: Check expression levels of target kinases (e.g., TrkA) via qPCR. Activity may correlate with target abundance .

- Off-Target Effects: Perform siRNA knockdown of suspected targets to isolate contributions.

- Media Composition: Serum proteins (e.g., albumin) can sequester hydrophobic compounds, reducing effective concentrations. Use serum-free assays for validation .

Computational Modeling for Target Interaction

Q. Q: What strategies improve the accuracy of docking studies for this compound?

A:

- Force Field Refinement: Use CHARMM or AMBER to parameterize the piperidine ring’s partial charges.

- Water Network Analysis: Include explicit water molecules in binding pockets (e.g., via GIST analysis) to model solvent effects.

- Ensemble Docking: Dock against multiple receptor conformations (e.g., from MD simulations) to account for protein flexibility .

Stability and Degradation Pathways

Q. Q: What are the major degradation products under accelerated stability conditions, and how are they identified?

A:

- Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and UV light.

- HPLC-MS/MS Analysis: Detect hydrolyzed products (e.g., cleavage of the amide bond yielding 4-methoxybenzoic acid) or oxidized pyridazine rings .

- Kinetic Modeling: Use Arrhenius plots to predict shelf-life at 25°C based on degradation rates at higher temperatures .

Advanced Applications in Neuroprotection

Q. Q: How can researchers validate neuroprotective effects in vivo?

A:

- Animal Models: Use MPTP-induced Parkinson’s disease models in mice to assess dopamine neuron survival via tyrosine hydroxylase staining.

- Behavioral Tests: Rotarod and open-field assays quantify motor function improvements.

- Biomarker Analysis: Measure CSF levels of neurofilament light chain (NfL) as a neurodegeneration marker .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.